Decanamide, N-methyl-
Description
Contextualization within Fatty Amide Chemistry
Fatty amides are a class of lipids formed from a fatty acid and an amine. wikipedia.org They are prevalent in nature and play various roles in biological systems. wikipedia.orgmdpi.com N-methyl decanamide (B1670024), specifically, is derived from decanoic acid, a ten-carbon saturated fatty acid, and methylamine (B109427). This structure places it within the subgroup of N-substituted fatty amides. The length of the fatty acid chain and the nature of the N-substituent are key determinants of the physical and chemical properties of these amides, influencing factors such as melting point, solubility, and reactivity. evitachem.com
The chemistry of fatty amides is diverse, with their functions ranging from signaling molecules in biological systems to serving as surfactants and emulsifiers in industrial applications. wikipedia.orgevitachem.com For instance, some fatty acid amides are known to be involved in intracellular signaling pathways. wikipedia.org The study of N-methyl decanamide contributes to a deeper understanding of how modifications to the fatty acid and amine components can tailor the properties of the resulting amide for specific scientific and industrial purposes.
Overview of N-Methyl Decanamide's Structural Significance in Amide Classes
Amides are organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. hscprep.com.auscienceready.com.auallen.in They can be classified as primary, secondary, or tertiary, based on the number of carbon-containing groups attached to the nitrogen atom. hscprep.com.auscienceready.com.ausavemyexams.comstudymind.co.uk
Primary amides have two hydrogen atoms on the nitrogen (R-CONH₂). savemyexams.comstudymind.co.uk
Secondary amides have one carbon-containing group and one hydrogen atom on the nitrogen (R-CONHR'). savemyexams.comstudymind.co.uk
Tertiary amides have two carbon-containing groups on the nitrogen (R-CONR'R''). savemyexams.comstudymind.co.uk
N-methyl decanamide, with the chemical formula C₁₁H₂₃NO, falls into the category of a secondary amide . hscprep.com.ausavemyexams.com Its structure features a decanoyl group (a ten-carbon acyl group) and a methyl group attached to the nitrogen atom. evitachem.comnist.gov This specific arrangement distinguishes it from primary amides like decanamide and tertiary amides like N,N-dimethyl decanamide. wikipedia.orgbiosynth.com The presence of the N-methyl group influences its hydrogen bonding capabilities and, consequently, its physical properties and intermolecular interactions, setting it apart from other amide classes. scienceready.com.au
Current Research Landscape and Academic Importance of N-Methyl Decanamide Studies
The academic importance of N-methyl decanamide is on the rise, driven by its potential applications in various fields of research. While it is considered a biochemical, its utility extends to synthetic organic chemistry and materials science. evitachem.comebiohippo.com
Current research often focuses on the synthesis and characterization of fatty acid amides, including N-methyl decanamide, to explore their potential as bio-based materials. acs.org For example, studies have investigated the synthesis of fatty acid amides from vegetable oils for use as phase change materials (PCMs). acs.org The characterization of these compounds typically involves techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) to understand their chemical structure and thermal properties. acs.org
Furthermore, related N-substituted decanamides are being explored for their potential in pharmaceutical research as intermediates in the synthesis of more complex molecules with potential biological activities. ontosight.aiontosight.ai The study of compounds like N-methyl decanamide provides valuable insights into structure-activity relationships, which is crucial for the design of new materials and therapeutic agents. ontosight.ai The investigation of its chemical reactions, such as hydrolysis and reduction, is also a key area of interest in synthetic organic chemistry. evitachem.com
| Property | Value |
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol |
| CAS Number | 23220-25-9 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Approximately 250 °C |
| Solubility | Soluble in organic solvents, limited solubility in water |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23220-25-9 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyldecanamide |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(13)12-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
OJNCCSNXHKTDGS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC |
Canonical SMILES |
CCCCCCCCCC(=O)NC |
Appearance |
Solid powder |
Other CAS No. |
23220-25-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanamide, N-methyl-; Methylcapricamide; N-Methyldecanamide. |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways of N Methyl Decanamide
Conventional Synthetic Routes for N-Methyl Decanamide (B1670024) Formation
The most traditional and direct method for synthesizing N-methyl decanamide involves the amidation reaction between decanoic acid and a methylamine (B109427) source. This reaction, while straightforward in principle, often requires specific conditions to drive the equilibrium towards the product and achieve high yields.
The direct thermal condensation of decanoic acid with methylamine is the most fundamental approach to forming N-methyl decanamide. This reaction involves heating a mixture of the carboxylic acid and the amine, which results in the formation of an amide bond with the elimination of a water molecule. Due to the volatile nature of methylamine, its aqueous solutions or hydrochloride salts are often used in practice. nih.gov
The reaction is an equilibrium process, and to obtain high yields, the water produced must be removed. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by carrying out the reaction at high temperatures. google.com The initial reaction is an acid-base neutralization to form the methylammonium (B1206745) decanoate (B1226879) salt. Upon heating, this salt dehydrates to form the target amide.
A general representation of the reaction is: CH₃(CH₂)₈COOH + CH₃NH₂ ⇌ CH₃(CH₂)₈CONHCH₃ + H₂O
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-methyl decanamide while minimizing side reactions and energy consumption. Key parameters that are typically optimized include temperature, pressure, reaction time, and the molar ratio of reactants.
For direct amidation, temperatures are often elevated, typically in the range of 150-200°C, to facilitate the dehydration of the intermediate ammonium (B1175870) carboxylate salt. google.com Conducting the reaction under pressure can be beneficial, especially when using volatile amines like methylamine, to maintain a sufficient concentration in the reaction mixture. google.com However, the pressure must be vented periodically to remove the water formed. google.com
The use of coupling reagents is another strategy to enhance amide bond formation under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.gov This method is common in the synthesis of complex molecules where high temperatures could be detrimental. nih.gov
Table 1: Optimization of Amidation Reaction Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 150-205°C | To overcome the activation energy for dehydration of the ammonium salt intermediate. google.com |
| Pressure | Sealed autoclave, vented periodically | To maintain the concentration of volatile methylamine and remove water. google.com |
| Reactant Ratio | Excess amine | To drive the equilibrium towards product formation. |
| Catalyst | Hypophosphorous acid (in some industrial processes) | To prevent discoloration and side reactions at high temperatures. google.com |
| Coupling Reagents | EDC/HOAt/DIPEA | To activate the carboxylic acid for milder reaction conditions and improve conversion rates. nih.gov |
Catalytic Approaches in N-Methyl Decanamide Synthesis
To overcome the harsh conditions of conventional thermal amidation, catalytic methods have been developed. These approaches offer improved efficiency, selectivity, and sustainability by lowering the activation energy of the reaction. catalyticamidation.info
Heterogeneous catalysts are particularly attractive for industrial applications because of their ease of separation from the reaction mixture and potential for recyclability. chemrxiv.orgresearchgate.net Various materials have been investigated for the direct amidation of carboxylic acids.
Metal oxides such as Niobium(V) oxide (Nb₂O₅) have demonstrated high catalytic activity for the direct amidation of a wide range of carboxylic acids and amines, including those that are sterically hindered. researchgate.net Mesoporous silica (B1680970) materials like MCM-41 have also been successfully employed as catalysts for the amidation of fatty acids, showing high activity and reusability after simple calcination treatment. researchgate.net
More advanced catalytic systems include defect-engineered metal-organic frameworks (MOFs). For example, a MOF-808 framework engineered to contain pyridine (B92270) N-oxide and Lewis acidic Zr sites acts as a robust, recyclable heterogeneous catalyst for amide bond formation with broad functional group compatibility. chemrxiv.org Another effective system involves the cooperative catalysis by 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetite (Fe₃O₄) nanoparticles for the N-methyl amidation of carboxylic acids using isothiocyanates as the methylamine source. This system is operationally simple and the magnetic catalyst can be easily recovered and reused for multiple cycles. nih.govrsc.org
Table 2: Examples of Heterogeneous Catalysts for Amidation
| Catalyst | Substrates | Key Features |
|---|---|---|
| Nb₂O₅ | n-dodecanoic acid and aniline | High activity for less reactive amines, reusable. researchgate.net |
| Mesoporous Silica MCM-41 | Fatty acids and long-chain amines | High catalytic activity, easily recovered and reused. researchgate.net |
| MOF-808-py-Nox | Various carboxylic acids and amines | Recyclable for at least five cycles, applicable in continuous flow. chemrxiv.org |
| DABCO/Fe₃O₄ | Aliphatic and (hetero)aromatic acids with isothiocyanates | High atom economy, catalyst is magnetically recoverable and reusable. nih.govrsc.org |
Understanding the reaction mechanism is key to designing more efficient catalysts. For many heterogeneous catalysts, the proposed mechanism involves the activation of the carboxylic acid.
In the case of Lewis acidic metal sites on catalysts like MOFs or metal oxides, the carboxylic acid coordinates to the metal center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. chemrxiv.org For catalysts that also possess Brønsted basic sites, a cooperative mechanism may be at play, where the basic site activates the amine nucleophile. Inspired by enzyme active sites, creating a hydrogen-bonding network at defect sites within a MOF catalyst can help lower the energy barrier for amide bond formation. chemrxiv.org
For the cooperative DABCO/Fe₃O₄ system, the proposed mechanism involves the Fe₃O₄ activating the carboxylic acid to form an iron carboxylate. This intermediate then coordinates with another intermediate formed from DABCO and the isothiocyanate. A series of intramolecular attacks and rearrangements leads to the final N-methyl amide product with the release of carbonyl sulfide (B99878) and regeneration of the catalysts. nih.gov
Ruthenium-based catalysts have also been studied for N-methylation of amides using methanol (B129727) as a C1 source. organic-chemistry.org Mechanistic studies suggest a pathway involving methanol dehydrogenation, imine insertion, and alcoholysis, highlighting the role of the metal center in facilitating hydrogen transfer and C-N bond formation. organic-chemistry.org
Non-Catalytic and Green Chemistry Synthetic Strategies
In line with the principles of green chemistry, efforts have been made to develop synthetic routes for amides that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.gov
One approach is the use of microwave irradiation to promote the amidation reaction without a catalyst. This method has been successfully applied to the synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine, achieving high conversion in a short reaction time. rasayanjournal.co.in This technique offers a significant advantage by eliminating the need for a catalyst and often reducing reaction times from hours to minutes. rasayanjournal.co.in A study on the non-catalytic synthesis of N-(2-hydroxyethyl)-decanamide, a related compound, showed an optimal conversion of 98.89% in just 18.5 minutes under microwave irradiation. rasayanjournal.co.in
Biocatalysis presents another green alternative. Enzymes, such as lipase (B570770) from Candida antarctica (often immobilized, like Novozym® 435), can catalyze the amidation of esters with amines under mild conditions. nih.gov A truncated construct of carboxylic acid reductase (CARmm‐A) has been shown to catalyze the selective amide bond formation between fatty acids, including decanoic acid, and amino alcohols in aqueous conditions, avoiding the ester-forming side reactions common with lipases. nih.gov These enzymatic methods are highly selective, operate under mild temperatures, and avoid the use of toxic reagents and solvents. nih.govrsc.org
Solvent-free reactions also contribute to greener synthesis. The direct condensation of a carboxylic acid with a primary amine can be achieved by simply heating the neat mixture at temperatures between 80-110°C, a method that avoids the use of any solvent. researchgate.net
Table 3: Comparison of Green Synthesis Strategies for Amides
| Strategy | Method | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Non-catalytic reaction under microwave irradiation | Catalyst-free, rapid reaction times, high conversion. rasayanjournal.co.in |
| Biocatalysis | Enzyme-catalyzed reaction (e.g., Lipase, CARmm‐A) | High selectivity, mild reaction conditions, environmentally benign solvents (e.g., water), avoids racemization. nih.govrsc.org |
| Solvent-Free Reaction | Direct thermal condensation of neat reactants | Eliminates solvent waste, simplifies product purification. researchgate.net |
Microwave-Assisted Amidation for N-Methyl Decanamide Precursors and Analogs
Microwave-assisted organic synthesis has emerged as a significant green technology, offering substantial improvements over conventional heating methods by reducing reaction times, increasing yields, and minimizing by-product formation. journalijdr.commdpi.com The direct synthesis of amides from carboxylic acids and amines, a historically challenging transformation, benefits greatly from this approach.
Microwave irradiation can facilitate the direct amidation of a carboxylic acid, such as decanoic acid, with an amine like methylamine. nih.gov This method often proceeds under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.govmdpi.com The use of catalysts is crucial for this transformation. For instance, minute quantities (e.g., 2 mol%) of ceric ammonium nitrate (B79036) (CAN) have been shown to effectively catalyze the direct amidation of carboxylic acids and amines in an open microwave reactor, achieving excellent yields in significantly shorter timeframes (typically 1-2 hours) compared to traditional methods. nih.govnih.govmdpi.com The reaction mixture, containing the acid, amine, and catalyst, is heated to temperatures in the range of 160–165 °C. mdpi.com The process not only accelerates the reaction but also simplifies product isolation, often avoiding the need for chromatographic purification. nih.govmdpi.com
The efficiency of microwave-assisted amidation is highlighted by comparing it with conventional heating methods. Reactions that might take several hours to complete with traditional heating can be finished in minutes under microwave irradiation, with improved yields. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for a General Amidation Reaction
| Heating Method | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Microwave Irradiation | Ceric Ammonium Nitrate (CAN) | Solvent-Free | ~2 hours | Very Good to Excellent |
| Conventional Heating | None/Various | Toluene (with water removal) | Days | Variable |
| Microwave Irradiation | None | Water | 3-6 minutes | 78-94% |
Note: Data is generalized from typical amidation reactions applicable to N-methyl decanamide synthesis. mdpi.comnih.gov
Exploration of Environmentally Benign Synthetic Pathways and Solvents
The pursuit of environmentally benign synthetic pathways is a core tenet of green chemistry, aiming to reduce or eliminate the use of hazardous substances. journalijdr.comresearchgate.net For the synthesis of N-methyl decanamide, this involves moving away from wasteful traditional methods that often require stoichiometric activating agents and hazardous solvents. morressier.com
Solvent-free synthesis, particularly when coupled with microwave assistance, represents a major advancement in green protocols for amide bond formation. nih.govmdpi.com This approach eliminates the environmental and health risks associated with volatile organic solvents. Another green strategy is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze amidation reactions under mild, aqueous conditions, offering high selectivity and reducing the environmental impact. researchgate.net
Furthermore, research into green solvents provides alternatives to commonly used but hazardous solvents like N,N-dimethylformamide (DMF). An example of a renewable, bioderived solvent is N,N-dimethyl-9-decenamide, which is produced from plant oils. chemrxiv.org While structurally different from N-methyl decanamide, its development showcases the industry's move towards safer, sustainable solvent systems that could be adapted for related amide syntheses. The ideal green synthesis minimizes waste, avoids toxic reagents and solvents, uses renewable starting materials, and is energy efficient. researchgate.netjddhs.com
Synthesis of Functionalized N-Methyl Decanamide Derivatives
The N-methyl decanamide scaffold can be chemically modified to produce a wide range of derivatives and analogs. These modifications are crucial for tuning the molecule's physical and chemical properties for various applications.
Preparation of N-Methyl Decanamide Analogs with Varied Alkyl Chain Lengths and Substitutions
The synthesis of N-methyl decanamide analogs is readily achieved by modifying the starting materials in the amidation reaction. By substituting decanoic acid with other fatty acids, a homologous series of N-methyl alkanamides can be produced. For example, using octanoic acid or dodecanoic acid would yield N-methyl octanamide (B1217078) and N-methyl dodecanamide, respectively.
Similarly, substitutions can be introduced on the alkyl chain of the carboxylic acid or by using different N-alkyl amines. This versatility allows for the creation of a diverse library of amide compounds. This principle is demonstrated in the synthesis of N-alkyl-N-dithiocarboxy-D-glucamine analogs, where varying the N-alkyl group (n-propyl, n-butyl, n-amyl) systematically altered the compound's properties. nih.gov The general amidation methods, including microwave-assisted protocols, are applicable for creating these varied analogs, providing a rapid and efficient route to new functionalized molecules. organic-chemistry.org
Chemical Transformations for Amide Precursors in Complex Molecule Synthesis
The amide bond is a fundamental linkage in many natural products, polymers, and pharmaceuticals due to its high stability. mdpi.com N-methyl decanamide and its precursors can serve as building blocks in the synthesis of more complex molecules. The amide group itself can be a precursor for other functional groups, or the molecule can be elaborated through reactions at other positions.
For instance, polyfunctional amides can be prepared and then used in subsequent reactions. Dicarbamoylzincs, formed from formamides, can react with a variety of electrophiles such as allylic, benzylic, or aryl bromides in copper- or palladium-catalyzed cross-coupling reactions to build more complex amide-containing structures. nih.gov This demonstrates how a simple amide precursor can be integrated into larger, more functionalized molecules. The stability of the N-methyl amide group ensures it remains intact during these subsequent transformations.
N-Demethylation Reactions and Their Synthetic Utility
N-demethylation is the chemical removal of an N-methyl group from a tertiary amine or amide, and it is a valuable transformation in organic synthesis. nih.govresearchgate.net This reaction converts a tertiary amide like N,N-dimethyl decanamide or a secondary amide like N-methyl decanamide into a primary or secondary amide, respectively. This process is particularly important in the semi-synthesis of pharmaceuticals, where a methyl group on a nitrogen atom may need to be replaced with a different alkyl or functional group to modify the molecule's activity. nih.govgoogle.com
Several methods exist for N-demethylation:
Classical Methods : The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a long-established method for N-demethylation. nih.gov Another common approach involves the use of chloroformate reagents, such as α-chloroethyl chloroformate or ethyl chloroformate, followed by a hydrolysis step. nih.govpatsnap.com These methods are effective but often require harsh conditions and toxic reagents.
Modern Catalytic Methods : More recent developments focus on milder, more selective conditions. Photoredox catalysis, for example, can promote the N-dealkylation of tertiary amines under mild conditions with high functional group tolerance. acs.org Transition-metal-mediated processes have also been developed, such as oxidizing the N-methyl group to an N-methyl, N-oxide, which is then treated with a transition metal (e.g., iron) to cleave the methyl group. google.comgoogle.com
The primary synthetic utility of N-demethylation is to provide a secondary amine (or amide) intermediate that can be re-functionalized. nih.gov This "re-alkylation" allows for the synthesis of a wide range of analogs from a common precursor, making it a key strategy in medicinal chemistry and drug development. nih.gov
Chemical Reactivity and Mechanistic Investigations of N Methyl Decanamide
Fundamental Chemical Reactions of N-Methyl Decanamide (B1670024)
The reactivity of N-methyl decanamide is primarily centered around the amide linkage. This functional group can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to a variety of products.
The oxidation of N-methyl amides can be complex, with potential reaction sites at the N-methyl group, the carbonyl carbon, and the α-carbon of the acyl chain. While specific studies on the oxidation of N-methyl decanamide are not extensively documented, research on analogous N-methyl amides, such as N-methylformamide, provides insights into potential oxidative pathways. The photo-oxidation of N-methylformamide in the presence of OH radicals has been shown to yield products like methylisocyanate (CH₃NCO) and other degradation products. rsc.org This suggests that oxidation of N-methyl decanamide could potentially lead to a mixture of products resulting from attack at the N-methyl group or the decanoyl moiety.
The specific products of N-methyl decanamide oxidation will likely depend on the oxidizing agent and reaction conditions. For instance, strong oxidants might lead to cleavage of the long alkyl chain, a process analogous to the β-oxidation of fatty acids. researchgate.netkhanacademy.org
Table 1: Potential Oxidation Products of N-Methyl Decanamide Based on Analogous Reactions
| Reactant | Oxidizing System | Potential Products |
| N-Methyl Decanamide | Photo-oxidation (e.g., with OH radicals) | Decanoyl isocyanate, shorter-chain amides, CO₂, H₂O |
| N-Methyl Decanamide | Strong chemical oxidants | Decanoic acid, methylamine (B109427), various chain-cleavage products |
The reduction of amides is a well-established transformation in organic synthesis. N-methyl decanamide, as a secondary amide, can be reduced to its corresponding amine or alcohol depending on the reducing agent employed.
The most common method for the reduction of secondary amides to amines is the use of a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-methyldecylamine. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. masterorganicchemistry.com
Alternatively, a highly chemoselective reduction of amides to alcohols can be achieved using a combination of samarium(II) iodide (SmI₂), an amine, and water. nih.gov This method promotes the cleavage of the C-N bond in the carbinolamine intermediate, leading to the formation of decanol. nih.gov
Table 2: Reduction Products of N-Methyl Decanamide
| Reducing Agent | Product | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | N-Methyldecylamine | C=O to CH₂ conversion |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | Decanol | C-N bond cleavage |
It is important to clarify that N-methyl decanamide contains an N-methyl moiety, not a dimethylamine (B145610) moiety.
The N-methyl group in N-methyl decanamide is generally unreactive towards nucleophilic substitution. The C-N bond is strong, and the methyl group is not typically a good leaving group. However, the amide nitrogen can act as a nucleophile in certain reactions. For instance, N-alkylation of amides can occur under basic conditions with an appropriate alkylating agent. acs.orgnih.gov This would convert the secondary amide into a tertiary amide.
The primary mode of nucleophilic substitution for amides occurs at the carbonyl carbon, known as nucleophilic acyl substitution. youtube.com This is exemplified by the hydrolysis of the amide bond. Under strong acidic or basic conditions with heating, N-methyl decanamide can be hydrolyzed to yield decanoic acid and methylamine. youtube.com In acidic hydrolysis, the products are the carboxylic acid and the protonated amine, while basic hydrolysis initially yields the carboxylate salt and the neutral amine. youtube.com
Advanced Mechanistic Elucidation of N-Methyl Decanamide Transformations
Understanding the mechanisms of amide transformations is crucial for controlling reaction outcomes and designing new synthetic methods. Research in this area has focused on the selective cleavage of the strong C-N amide bond and exploring potential intramolecular reaction pathways.
The C-N bond in amides is notoriously stable due to resonance, making its selective cleavage a significant challenge in organic chemistry. nih.gov However, recent advancements have led to the development of methods that can achieve this transformation. Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for C-N bond activation and cleavage. nih.govrsc.org For example, nickel-catalyzed cross-coupling reactions can cleave the amide C-N bond to form esters. nih.gov
Mechanistically, these reactions often involve the oxidative addition of the transition metal to the N-C(O) bond, followed by subsequent reductive elimination or other coupling steps. While these studies have not specifically focused on N-methyl decanamide, the principles are applicable to its C-N bond.
Another approach involves the activation of the C-N bond of tertiary amines in the presence of a palladium catalyst and a peroxide, which can then react with amides in a transamidation reaction. rsc.org
Table 3: Methods for C-N Bond Cleavage in Amide Systems
| Method | Catalyst/Reagent | Transformation |
| Nickel-Catalyzed Cross-Coupling | Nickel precatalyst and N-heterocyclic carbene ligand | Amide to Ester |
| Palladium-Catalyzed Transamidation | Palladium catalyst and peroxide | Transamidation |
Currently, there is a lack of specific research literature detailing intramolecular rearrangements or cyclization pathways directly involving N-methyl decanamide. The long, flexible decanoyl chain could potentially participate in intramolecular reactions if a reactive site is introduced elsewhere in the molecule. However, without such functionalization, the saturated alkyl chain and the stable N-methyl amide group are unlikely to undergo spontaneous intramolecular rearrangements or cyclizations under typical conditions.
Catalyst-Substrate Interactions in N-Methyl Decanamide-Related Reactions
The study of catalyst-substrate interactions is fundamental to understanding and optimizing chemical transformations involving N-methyl decanamide. While specific mechanistic investigations exclusively targeting N-methyl decanamide are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining research on analogous long-chain N-alkyl amides and general catalytic systems for amide functionalization. The interactions are largely governed by the electronic and steric properties of both the N-methyl decanamide molecule and the active catalytic species. These interactions are crucial in the activation of the typically unreactive amide bond and dictate the efficiency and selectivity of the reaction.
The primary modes of interaction involve the coordination of the amide with the metal center of the catalyst, often facilitated by the specific ligand environment around the metal. Key to these reactions is the activation of the amide, which can proceed through several mechanistic pathways depending on the catalyst and reactants involved. For instance, in reactions such as N-alkylation, a common strategy involves a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the catalyst temporarily abstracts hydrogen from an alcohol to form a more reactive aldehyde intermediate.
Lewis Acidic Activation of the Amide Carbonyl
A predominant interaction in the catalytic transformation of amides is the coordination of the amide's carbonyl oxygen to a Lewis acidic metal center of the catalyst. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. In the context of N-methyl decanamide, the lone pair of electrons on the carbonyl oxygen can coordinate to the vacant orbitals of a transition metal catalyst (e.g., Ru, Ir, Co, Pd).
Computational studies on related amide systems have provided insight into this activation mode. For example, density functional theory (DFT) calculations have been used to model the interaction between catalysts and amides, showing that the binding of the amide to the metal center is a critical initial step in the catalytic cycle. The strength of this coordination is influenced by the electron-donating or withdrawing nature of the ligands on the catalyst and the steric bulk around both the metal center and the amide substrate.
The Role of the N-H and N-Methyl Groups
The presence of a proton on the nitrogen atom of a secondary amide like N-methyl decanamide can also play a role in catalyst-substrate interactions. In some catalytic systems, particularly those involving amphoteric catalysts like alumina (B75360) (Al₂O₃), the catalyst can simultaneously activate the carbonyl group and interact with the N-H bond, facilitating C-N bond cleavage in reactions like transamidation.
The N-methyl group, while not directly involved in coordination, sterically influences the approach of the catalyst and other reagents to the amide functionality. This steric hindrance can affect the rate and selectivity of the reaction compared to primary amides.
Influence of the Long Alkyl Chain
The decyl group of N-methyl decanamide is a significant feature that can influence catalyst-substrate interactions through non-covalent forces. While not as directional as coordination bonds, these interactions can be crucial for substrate recognition and orientation within the catalyst's active site.
Van der Waals Interactions: The long, flexible, and nonpolar decyl chain can engage in van der Waals interactions with hydrophobic ligands on the catalyst. This can help to anchor the substrate in a favorable conformation for the catalytic transformation.
Steric Effects: The steric bulk of the decyl chain may also influence which catalysts are effective. Catalysts with more open coordination sites may be required to accommodate the long alkyl group.
Detailed Research Findings from Analogous Systems
Given the limited direct research on N-methyl decanamide, findings from studies on similar long-chain or fatty amides are highly informative.
Cobalt Nanoparticle Catalysis: Research on the N-alkylation of amides using cobalt nanoparticles has demonstrated broad substrate scope, including aliphatic amides. In these heterogeneous systems, the reaction is believed to occur on the surface of the nanoparticles. The amide likely adsorbs onto the cobalt surface, where the catalytic cycle of alcohol dehydrogenation, imine formation, and hydrogenation takes place. The efficiency of these catalysts with long-chain amides suggests that the active sites are accessible to sterically demanding substrates.
Cooperative Catalysis with Fe₃O₄ and DABCO: In the context of forming N-methyl amides from carboxylic acids, a cooperative catalytic system of iron(III) oxide (Fe₃O₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for a range of aliphatic acids. rsc.orgnih.gov A proposed mechanism suggests that the carboxylic acid reacts with the Fe₃O₄ to form an iron carboxylate. This species then interacts with an intermediate generated from DABCO and the methyl source. This system's success with various fatty acids indicates its potential applicability for the synthesis of N-methyl decanamide from decanoic acid.
The following table summarizes the performance of various catalytic systems in the N-alkylation of amides, including long-chain aliphatic amides that serve as models for the reactivity of N-methyl decanamide.
| Catalyst System | Substrate (Amide) | Alkylating Agent | Conditions | Yield (%) | Reference |
| Co-L5@C-800 | Benzamide | Benzyl alcohol | 1.9 mol% Co, KOH, Toluene (B28343), 130°C, 24h | 95 | mdpi.com |
| Co-L5@C-800 | Stearamide | Benzyl alcohol | 1.9 mol% Co, KOH, Toluene, 130°C, 24h | 72 | mdpi.com |
| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Aniline (as amine) | Methanol (B129727) | 1 mol% Ir, Cs₂CO₃, 110°C, 5h | >99 (conversion) | acs.org |
| Pd/In₂O₃ | Benzamide | Formic Acid | 110°C, 24h | 94 | chemrxiv.org |
| Fe₃O₄ / DABCO | Octanoic Acid | Isothiocyanatomethane | 10 mol% catalyst, MeCN, 85°C, 48h | 95 | rsc.orgnih.govresearchgate.net |
Computational Insights: DFT calculations on related systems, such as the Pd-catalyzed N-arylation of secondary amides, have highlighted the importance of the ligand's electronic properties in facilitating the binding of the amide to the metal center. Electron-deficient ligands can enhance this interaction, which is a crucial step in the catalytic cycle. While these studies often focus on aromatic amides, the fundamental principles of ligand-metal-substrate interactions are broadly applicable.
Spectroscopic and Advanced Analytical Characterization of N Methyl Decanamide
Chromatographic Separations for N-Methyl Decanamide (B1670024) and its Mixtures
Chromatography is fundamental to isolating N-methyl decanamide from reaction mixtures, biological samples, or commercial products, enabling accurate identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like N-methyl decanamide. The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.
A typical GC-MS analysis for amides involves injecting the sample into a heated port where it is vaporized and carried by an inert gas, such as helium, onto a capillary column. acs.org The separation is achieved by programming the column temperature to increase over time, allowing compounds to elute in order of increasing boiling point and polarity. acs.org For N-methyl decanamide, a non-polar or medium-polarity column is generally effective.
Upon elution, the molecule enters the mass spectrometer's ion source, typically operating under electron ionization (EI), where it is bombarded with high-energy electrons (70 eV). This process generates a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions. The molecular ion peak for N-methyl decanamide is expected at a mass-to-charge ratio (m/z) of 185, corresponding to its molecular weight (C₁₁H₂₃NO). nist.govnist.gov Common fragmentation patterns for N-methyl amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty rearrangement, leading to a predictable mass spectrum that confirms the compound's identity.
| Parameter | Typical Value / Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary, e.g., 5% Phenyl Methyl Siloxane (HP-5MS, DB-5) | Provides efficient separation of semi-volatile compounds. |
| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.8 µm film thickness | Standard dimensions balancing resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for carrier gas efficiency and separation. |
| Injection Mode | Splitless or Split | Chosen based on analyte concentration (Splitless for trace analysis). |
| Temperature Program | Initial: 40-60°C, Ramp: 10-25°C/min, Final: 260-290°C | Separates components based on boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating reproducible fragments. |
| Ionizing Energy | 70 eV | Standard energy for generating consistent mass spectra. |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC) is a complementary technique particularly suited for less volatile or thermally sensitive amides. For N-methyl decanamide, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govthermofisher.com In this mode, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is polar.
The separation mechanism is based on the hydrophobic interactions between the decyl chain of the molecule and the non-polar stationary phase. A mobile phase, typically a gradient mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. nih.govshimadzu.com As the proportion of the organic solvent increases, the mobile phase becomes more non-polar, and it elutes the analytes from the column in order of increasing hydrophobicity.
Detection can be achieved using several methods. While N-methyl decanamide lacks a strong chromophore for standard UV-Vis detection at higher wavelengths, it can be detected at low wavelengths (~210 nm). shimadzu.com More universal detectors like the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for lipids and amides. thermofisher.comresearchgate.net Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and specificity, confirming both retention time and mass identity. researchgate.netnih.gov
| Parameter | Typical Value / Condition | Purpose |
| Column Type | Reversed-Phase C18 or C8 | Non-polar stationary phase separates based on hydrophobicity. |
| Column Dimensions | 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size | Standard analytical dimensions for good resolution. |
| Mobile Phase | Acetonitrile / Water or Methanol / Water (Gradient) | Polar mobile phase; gradient elution for resolving complex mixtures. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale columns. |
| Column Temperature | 30 - 50 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV (210 nm), ELSD, CAD, or Mass Spectrometry (MS) | Detection of the analyte as it elutes from the column. |
| Injection Volume | 5 - 20 µL | Standard volume for introducing the sample into the system. |
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound, spectroscopy provides definitive structural confirmation by probing the interactions of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in N-methyl decanamide. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum.
For a secondary amide like N-methyl decanamide, the key characteristic absorption bands are the Amide I and Amide II bands. acs.orgnih.govlibretexts.org The Amide I band, appearing in the range of 1630-1690 cm⁻¹, is primarily due to the C=O stretching vibration and is one of the strongest peaks in the spectrum. masterorganicchemistry.com The Amide II band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. acs.orgnih.gov Another important feature is the N-H stretching vibration, which appears as a single, sharp peak around 3300-3500 cm⁻¹ for non-hydrogen-bonded secondary amides. libretexts.orgmasterorganicchemistry.com The long decyl chain produces strong C-H stretching absorption bands just below 3000 cm⁻¹. FT-IR is also highly effective for reaction monitoring, for instance, by observing the disappearance of a carboxylic acid peak and the appearance of the characteristic amide bands during its synthesis.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | Secondary Amide (R-CO-NH-R') | 3300 - 3500 | Strong, sharp peak |
| C-H Asymmetric & Symmetric Stretch | Methylene (B1212753) (-CH₂) & Methyl (-CH₃) | 2850 - 2960 | Strong, sharp peaks |
| Amide I (C=O Stretch) | Secondary Amide Carbonyl | 1630 - 1690 | Very strong, sharp peak |
| Amide II (N-H Bend & C-N Stretch) | Secondary Amide | 1510 - 1570 | Strong to medium, sharp peak |
| C-H Bend | Methylene (-CH₂) & Methyl (-CH₃) | 1375 - 1470 | Medium intensity |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of N-methyl decanamide. It provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.
In ¹H NMR spectroscopy, the protons of N-methyl decanamide give rise to distinct signals based on their local electronic environment. The N-methyl protons (-NH-CH ₃) appear as a doublet around 2.7-2.8 ppm, coupled to the amide proton. The amide proton (-NH -) itself typically appears as a broad signal between 5.5-8.5 ppm. The methylene protons alpha to the carbonyl group (-CH ₂-C=O) are deshielded and resonate around 2.1-2.3 ppm as a triplet. The bulk of the methylene protons in the decyl chain form a complex multiplet in the 1.2-1.6 ppm region, while the terminal methyl group (-CH ₃) appears as a triplet around 0.8-0.9 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically between 170-175 ppm. compoundchem.compressbooks.pub The N-methyl carbon (-NH-C H₃) resonates around 26-28 ppm. The carbon alpha to the carbonyl (-C H₂-C=O) is found around 36-38 ppm. The carbons of the long alkyl chain appear in the 22-32 ppm range, with the terminal methyl carbon being the most shielded at ~14 ppm. pressbooks.pub NMR is also sensitive to conformational isomers (E/Z) that arise from the restricted rotation around the C-N amide bond, which can sometimes lead to the appearance of two distinct sets of signals for the N-methyl and alpha-methylene groups. libretexts.org
| ¹H NMR - Predicted Chemical Shifts (δ, ppm) | | :--- | :--- | :--- | | Assignment | δ (ppm) | Multiplicity | | -CH₃ (terminal) | ~ 0.9 | Triplet (t) | | -(CH₂)₇- | ~ 1.3 | Multiplet (m) | | -CH₂-C=O | ~ 2.2 | Triplet (t) | | -NH-CH₃ | ~ 2.8 | Doublet (d) | | -NH- | 5.5 - 8.5 | Broad Singlet (br s) |
| ¹³C NMR - Predicted Chemical Shifts (δ, ppm) | | :--- | :--- | | Assignment | δ (ppm) | | -C =O | ~ 173 | | -C H₂-C=O | ~ 36 | | -(C H₂)₇- | 22 - 32 | | -NH-C H₃ | ~ 26 | | -C H₃ (terminal) | ~ 14 |
Development and Validation of Quantitative Analytical Methodologies for N-Methyl Decanamide
To accurately determine the concentration of N-methyl decanamide in a sample, the chosen analytical method (e.g., GC-MS or HPLC) must be properly developed and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key performance characteristics are evaluated according to established guidelines. demarcheiso17025.comdemarcheiso17025.com
The validation process ensures the reliability, reproducibility, and accuracy of the results. For a quantitative method for N-methyl decanamide, the following parameters are typically assessed:
Linearity and Range: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) should ideally be >0.99. nih.gov
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of N-methyl decanamide is spiked into a blank matrix and analyzed. demarcheiso17025.com The percentage recovery is then calculated.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov These are crucial for trace analysis.
Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of N-methyl decanamide.
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (R²) > 0.99 |
| Range | Concentration interval where the method is precise and accurate. | Defined by linearity, typically 80-120% of expected concentration. europa.eu |
| Accuracy (Recovery) | Closeness of measured value to the true value. | 80 - 120% recovery, depending on concentration. |
| Precision (RSD) | Agreement among repeated measurements. | RSD < 15% (may be higher at LOQ). |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | S/N ≥ 10; with acceptable precision and accuracy. |
| Selectivity | Ability to measure the analyte without interference. | No interfering peaks at the analyte's retention time. |
Advanced Applications and Material Science Contributions of N Methyl Decanamide
N,N-Dimethyl Decanamide (B1670024) as a Sustainable Solvent in Chemical Processes
N,N-dimethyl decanamide is gaining recognition as a versatile and sustainable solvent, aligning with the principles of green chemistry which advocate for the use of safer, environmentally benign solvents to reduce pollution and energy consumption. researchgate.nettext2fa.irresearchgate.net Its favorable properties make it a viable alternative to traditional, often hazardous, organic solvents in a variety of chemical processes. researchgate.net
Evaluation of N,N-Dimethyl Decanamide in Green Solvents Contexts
The evaluation of N,N-dimethyl decanamide as a green solvent stems from a growing demand for eco-friendly solutions to replace hazardous solvents in industrial formulations. researchgate.netnih.gov Green solvents are assessed on criteria such as low toxicity, biodegradability, low volatility, and derivation from renewable sources. nih.govnih.gov N,N-dimethyl decanamide is noted for its excellent solvency and low toxicity, positioning it as a desirable component in the development of sustainable chemical products. nbinno.com Its application in eco-friendly emulsions, which utilize green solvents and surfactants with eco-labels, underscores its role in this context. researchgate.netnih.gov The push to replace solvents like N,N-dimethylformamide (DMF), which raise significant environmental, health, and safety concerns, has opened opportunities for alternatives like N,N-dimethyl decanamide. researchgate.netrsc.org
Solvent Applications in Organic Synthesis and Industrial Processes
In organic and industrial synthesis, N,N-dimethyl decanamide serves as a highly effective reaction medium. nbinno.com Its excellent solvency allows it to dissolve a wide range of reactants and intermediates, creating a stable environment for complex chemical transformations. nbinno.com This is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs), where precise control over reaction conditions is necessary to ensure the purity of the final products. nbinno.com The use of N,N-dimethyl decanamide can lead to improved reaction yields and a reduction in the formation of by-products, which enhances the cost-effectiveness and sustainability of manufacturing processes. nbinno.com While traditional solvents like DMF have been widely used for reactions such as amide condensation and nucleophilic substitution, the search for safer alternatives has become a priority. guidechem.comrsc.org N,N-dimethyl decanamide's properties make it a cornerstone in the synthesis of various pharmaceuticals and a valuable asset in agrochemical applications. nbinno.comru.nl
Enhancing Solubilization and Formulation Stability of Active Compounds
A key application of N,N-dimethyl decanamide is its ability to enhance the solubility of poorly water-soluble active compounds and improve the stability of formulations. nbinno.com Many active ingredients in pharmaceuticals and other industries suffer from poor solubility, which can limit their efficacy. scialert.netmdpi.com N,N-dimethyl decanamide acts as an effective solubilizing agent, and its integration into formulations can ensure that medications and other products retain their potency over time. nbinno.com It serves as a stabilizing agent, which is particularly important for complex drug delivery systems. nbinno.com The ability to improve the aqueous solubility and chemical stability of active compounds is a critical challenge in formulation science, with various techniques being employed, including the use of co-solvents and complexing agents. scialert.netnih.govmdpi.com N,N-dimethyl decanamide's role as both a solvent and a stabilizer contributes significantly to the development of effective and stable formulations. nbinno.com
N,N-Dimethyl Decanamide in Emulsion and Formulation Science
N,N-dimethyl decanamide is a key ingredient in the formulation of advanced emulsions, particularly those designed to be environmentally friendly and highly stable. Its use is prominent in creating submicron emulsions that have potential applications in delivering active ingredients across various industries. researchgate.netnih.gov
Stabilization of Concentrated Ecological Emulsions
Research has demonstrated the successful use of N,N-dimethyl decanamide in formulating stable, eco-friendly oil-in-water (O/W) submicron emulsions. researchgate.netnih.gov These emulsions are of interest due to their high stability and potential for encapsulating and releasing active compounds. nih.gov In one study, a blend of N,N-dimethyl decanamide and α-pinene was used as the dispersed "oil" phase. researchgate.netnih.gov These green solvents were emulsified in water using a nonionic, eco-labeled surfactant. researchgate.netnih.gov
The physical stability of these emulsions was found to be highly dependent on the surfactant concentration. The study concluded that an optimal surfactant concentration exists to prevent both creaming and coalescence, which are common emulsion destabilization mechanisms. researchgate.netnih.gov
| Emulsion Component | Function | Material Used | Key Finding |
| Dispersed Phase | Green Solvent Blend | N,N-dimethyldecanamide and α-pinene | Forms the oil droplets in the oil-in-water emulsion. researchgate.netnih.gov |
| Continuous Phase | Aqueous Medium | Water | The medium in which the oil droplets are dispersed. researchgate.netnih.gov |
| Emulsifier | Surfactant (Eco-labeled) | Nonionic polyoxyethylene glycerol ester | Stabilizes the emulsion by reducing interfacial tension. researchgate.netnih.gov |
| Stabilization | Physical Stability | Dependent on surfactant concentration | Optimum stability was achieved at 2-3 wt% surfactant, minimizing both creaming and coalescence. researchgate.netnih.gov |
Role in Agrochemical Formulations and Delivery Systems
The stable, eco-friendly emulsions formulated with N,N-dimethyl decanamide are particularly suitable as matrices for agrochemicals. researchgate.netnih.gov The goal in modern agrochemical formulation is to create effective delivery systems that can improve the performance of pesticides and herbicides while minimizing environmental impact. researchgate.net By using green solvents like N,N-dimethyl decanamide, formulators can develop products that are less hazardous than those based on traditional solvents. researchgate.net The high stability of these submicron emulsions ensures a longer shelf life and consistent performance of the agrochemical product. This contributes to the continued evolution of agrochemical formulations, aiming for greater efficiency and sustainability. researchgate.netresearchgate.net
Extraction and Separation Chemistry Leveraging N-Methyl Decanamide
N-Methyl decanamide and its derivatives are significant in the field of hydrometallurgy and separation science. Their unique chemical structure, featuring a polar amide group and a nonpolar decyl chain, allows for effective and selective extraction of metal ions from aqueous solutions into an organic phase. The efficiency of these extractions is influenced by the molecular design of the extractant and the thermodynamic conditions of the system.
Design and Application of N-Methyl Decanamide Derivatives as Extractants
The design of extractants based on the N-methyl decanamide scaffold involves modifying the alkyl chains to enhance selectivity and extraction efficiency for specific metal ions. The basicity of the amide's carbonyl oxygen atom is a key factor, as it acts as the coordination site for metal ions. Branching of the alkyl chains near the amide group can introduce steric hindrance, which can be leveraged to create selectivity between ions of different sizes.
Amide-based extractants are particularly noted for their application in the separation of actinides and lanthanides from nuclear waste streams. The performance of these extractants is often compared to traditional agents like tri-n-butyl-phosphate (TBP). For instance, certain N,N-dialkyl amides have demonstrated superior extraction capabilities for uranium and thorium, with efficiency dependent on the structure of the amide and the acidity of the aqueous phase. The length and structure of the N-alkyl and acyl chains influence the ligand's solubility in the organic diluent (like n-dodecane) and the stability of the formed metal-ligand complex.
Research into various amide extractants has shown that their affinity for metal ions can be tuned. For example, diamides with etheric oxygen atoms in their backbone exhibit high extractability for metal ions classified as hard acids, while those with central nitrogen donor atoms show higher affinity for soft acid metals. This principle allows for the rational design of N-methyl decanamide derivatives for targeted metal separation.
Thermodynamics and Mechanism of Metal Ion Extraction (e.g., Uranium)
The mechanism generally involves the formation of a neutral complex between the metal nitrate (B79036) salt and the amide ligand, which is soluble in the organic diluent. Slope analysis, a common experimental technique, is used to determine the stoichiometry of the extracted complex. For uranium, it is often found that two or more extractant molecules coordinate with one uranyl ion (e.g., UO₂(NO₃)₂·2L, where L is the amide ligand).
The thermodynamics of this process can be evaluated by studying the effect of temperature on the distribution ratio of the metal ion. This allows for the calculation of key thermodynamic parameters: enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). These parameters reveal the nature of the extraction process.
Enthalpy Change (ΔH): A negative ΔH indicates that the extraction is an exothermic process, meaning it is favored at lower temperatures. Studies on various monoamides and other extractants for uranium have consistently shown the process to be exothermic. researchgate.net
Entropy Change (ΔS): The entropy change reflects the change in randomness or disorder of the system upon extraction.
Gibbs Free Energy Change (ΔG): A negative ΔG signifies a spontaneous extraction process. The relationship is given by the equation: ΔG = ΔH - TΔS.
The extraction is typically a spontaneous and exothermic reaction. nih.gov
Table 1: Representative Thermodynamic Parameters for Uranium(VI) Extraction by Amide-type Extractants
| Extractant System | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (at 298K) (kJ/mol) | Reaction Nature |
|---|---|---|---|---|
| Generic Monoamide/Dodecane | Negative | Varies | Negative | Exothermic, Spontaneous |
Note: The values presented are illustrative for amide-type and common extractants to show typical trends. TBP (tri-n-butyl-phosphate) is included for comparison. The exact values for N-methyl decanamide would require specific experimental determination.
N-Methyl Decanamide in Environmental Technologies
The amphiphilic nature of N-methyl decanamide, possessing both a hydrophilic amide head and a long hydrophobic alkyl tail, suggests its potential utility in environmental applications, particularly in the removal of organic pollutants from water.
Adsorption Mechanisms for Organic Substance Removal from Aqueous Systems
While specific studies on N-methyl decanamide as a primary adsorbent are not widespread, the principles of adsorption by functional molecules can be applied. The removal of organic pollutants from aqueous systems by an adsorbent material generally involves several key mechanisms. epfl.chresearchgate.net The effectiveness of N-methyl decanamide in such a role would depend on its ability to facilitate these interactions.
The primary mechanisms for the adsorption of organic contaminants include:
Hydrophobic Interaction: The nonpolar decyl chain of N-methyl decanamide can interact with hydrophobic organic pollutants, partitioning them from the aqueous phase. This is a significant driving force for the removal of nonpolar contaminants. nih.gov
Electrostatic Interaction: The amide group has a dipole moment, and the surface of an adsorbent can carry a charge depending on the pH of the solution. This can lead to electrostatic attraction or repulsion between the adsorbent and charged organic pollutant molecules. epfl.ch
Hydrogen Bonding: The carbonyl oxygen and the N-H group (in secondary amides) can act as hydrogen bond acceptors and donors, respectively. This allows N-methyl decanamide to form hydrogen bonds with pollutants that contain hydroxyl, carboxyl, or amino functional groups.
Pore Filling: If N-methyl decanamide is immobilized on a porous support material, the physical trapping of small organic molecules within the pores of the support contributes to their removal. nih.gov
π-π Interactions: For aromatic pollutants, π-π stacking interactions can occur if the adsorbent material contains aromatic structures. This is less relevant for N-methyl decanamide itself but could be a factor if it is part of a composite material.
The efficiency of these mechanisms is dependent on factors such as the pH and ionic strength of the water, the concentration of the pollutant, and the specific chemical properties of both the pollutant and the adsorbent. nih.gov
Role in Supramolecular Chemistry and Advanced Materials Precursors
Currently, publicly available research does not extensively detail the specific role of N-methyl decanamide in the fields of supramolecular chemistry or as a direct precursor for advanced materials. However, its molecular structure suggests potential. Amide functional groups are well-known for their ability to form robust hydrogen bonds, a key interaction in building supramolecular assemblies. The long alkyl chain allows for van der Waals interactions and can induce self-assembly into ordered structures like micelles or vesicles in aqueous solutions, or liquid crystalline phases. These properties are fundamental to supramolecular chemistry and could potentially be exploited in the design of novel gels, liquid crystals, or molecular sensors.
Environmental Fate and Biotransformation Research of N Methyl Decanamide
Biodegradation Pathways and Kinetics of N-Methyl Decanamide (B1670024)
The degradation of N-methyl decanamide in the environment is expected to proceed through both abiotic and, more significantly, biotic mechanisms. The susceptibility of its amide bond to hydrolysis is the central feature of its breakdown.
The primary biotic degradation pathway for secondary fatty acid amides like N-methyl decanamide involves the enzymatic hydrolysis of the amide bond. nih.govresearchgate.net This reaction cleaves the molecule into its constituent carboxylic acid and amine. Studies on various primary and secondary fatty acid amides have shown that they can be completely mineralized by bacteria, such as species from the genera Pseudomonas and Aeromonas. nih.govresearchgate.net The rate of complete mineralization often depends on the biodegradability of the resulting amine. nih.govresearchgate.net In contrast, tertiary fatty acid amides are generally more resistant to this initial hydrolytic attack by these microorganisms. nih.govresearchgate.net
Abiotic degradation can occur via chemical hydrolysis, typically under conditions of strong base or acid; however, these pathways are generally less significant under typical environmental pH conditions compared to microbial action. nih.gov A base-mediated oxidative degradation pathway has also been reported for certain secondary amides, leading to the formation of primary amides, though this is a novel pathway and its environmental relevance is not fully established. nih.govresearchgate.net
Table 1: Overview of Degradation Mechanisms for Secondary Fatty acid Amides
| Mechanism | Description | Key Factors | Relevance for N-Methyl Decanamide |
|---|---|---|---|
| Biotic Hydrolysis | Enzymatic cleavage of the amide bond by microorganisms. | Presence of competent microorganisms (e.g., Pseudomonas), enzyme (amidase) activity, aerobic conditions. nih.govresearchgate.net | Considered the primary and most significant degradation pathway in the environment. |
| Abiotic Hydrolysis | Chemical cleavage of the amide bond, typically requiring strong acidic or alkaline conditions. | pH, temperature. | Likely a minor pathway under typical environmental conditions (neutral pH). |
The biotic hydrolysis of N-methyl decanamide is catalyzed by a class of enzymes known as amidases, or more specifically, fatty acid amide hydrolases (FAAH). nih.govwikipedia.org These enzymes are widespread in nature and play a crucial role in the metabolism of fatty acid amides. nih.govwikipedia.org The enzymatic reaction involves the hydrolytic cleavage of the carbon-nitrogen (C-N) bond in the amide functional group.
The general reaction is as follows:
R-CO-NH-R' + H₂O → R-COOH + R'-NH₂
For N-methyl decanamide, this reaction yields decanoic acid and methylamine (B109427). Amidase enzymes effectively lower the activation energy for this hydrolysis, allowing the degradation to proceed efficiently under ambient environmental conditions.
Environmental Partitioning and Mobility Studies
The movement and distribution of N-methyl decanamide in the environment are dictated by its physicochemical properties, which are in turn determined by its molecular structure—a long, hydrophobic alkyl chain combined with a polar amide group.
The environmental distribution of an organic compound is largely predicted by its water solubility, its tendency to sorb to organic matter (measured by the soil organic carbon-water partitioning coefficient, Koc), and its volatility (indicated by the Henry's Law constant).
Water and Sediment: N-methyl decanamide's long carbon chain suggests it has low water solubility. Consequently, in aquatic systems, it is expected to partition from the water column to sediment and suspended organic matter. Chemicals that are persistent and mobile have the greatest potential to contaminate water resources over large areas. acs.org
Soil: The compound is expected to exhibit strong sorption to soil organic matter, leading to a high Koc value. A high Koc indicates low mobility, meaning the compound is unlikely to leach significantly into groundwater and will tend to remain in the upper soil layers. acs.org
Air: The presence of the polar amide group, capable of hydrogen bonding, and the compound's relatively high molecular weight suggest a low vapor pressure and thus a low Henry's Law constant. nih.gov This indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway for N-methyl decanamide. nist.govcopernicus.org
Table 2: Predicted Environmental Partitioning Behavior of N-Methyl Decanamide
| Environmental Compartment | Predicted Behavior | Governing Properties | Implication |
|---|---|---|---|
| Water | Low concentration in the aqueous phase; partitioning to suspended solids. | Low water solubility; High Koc. | Limited transport in surface water; accumulation in sediment is likely. |
| Sediment / Soil | Strong sorption to organic matter. | High Koc. | Low mobility; unlikely to leach into groundwater. Tends to be retained in soil. |
| Air | Negligible partitioning to the atmosphere. | Low vapor pressure; Low Henry's Law Constant. | Long-range atmospheric transport is not an expected fate process. |
Research on Metabolites and Degradation Products of N-Methyl Decanamide in Environmental Contexts
Based on the primary hydrolytic degradation pathway, the initial metabolites of N-methyl decanamide are decanoic acid and methylamine. nih.govresearchgate.net
Decanoic acid: As a fatty acid, this metabolite is readily biodegradable. It is expected to enter the beta-oxidation pathway, a common metabolic process in microorganisms, where it is broken down into acetyl-CoA and ultimately mineralized to carbon dioxide and water. nih.gov
Methylamine: This small alkylamine can be utilized by various microorganisms as a source of both carbon and nitrogen for growth.
Eco-Friendly Degradation Strategies and Persistence Assessment
Given the susceptibility of secondary fatty acid amides to microbial degradation, eco-friendly remediation strategies are highly viable.
Eco-Friendly Degradation Strategies: Bioremediation is a promising strategy for environments contaminated with N-methyl decanamide. nih.govresearchgate.netespublisher.com This approach leverages the metabolic capabilities of native or introduced microorganisms to break down the contaminant into non-toxic substances. nih.govespublisher.com Techniques such as biostimulation (adding nutrients to enhance the activity of existing microbes) or bioaugmentation (introducing specific microbial strains with high degradation capabilities) could be effective. espublisher.com
Persistence Assessment: Persistence refers to the length of time a chemical remains in the environment. Based on studies of related secondary fatty acid amides, which are shown to be readily biodegradable, N-methyl decanamide is not expected to be persistent. nih.govresearchgate.net The initial hydrolytic step appears to be rapid in the presence of competent microbial communities. nih.govresearchgate.net While a specific environmental half-life for N-methyl decanamide is not available in the literature, the evidence for the broader class of compounds suggests it would not meet the criteria for being classified as a persistent or very persistent substance. acs.org
Future Research Directions and Emerging Trends in N Methyl Decanamide Chemistry
Innovations in Green Synthesis and Biocatalytic Pathways for N-Methyl Decanamide (B1670024)
The synthesis of amides is a focal point of green chemistry, aiming to replace traditional methods that often rely on hazardous reagents and produce significant waste. The direct coupling of carboxylic acids and amines is the most atom-economical approach, but it is thermodynamically challenging. Research is now focused on catalytic solutions and biocatalytic pathways to overcome these hurdles for the synthesis of N-methyl decanamide.
Catalytic Innovations: A key trend is the development of catalysts that enable the direct N-methyl amidation of decanoic acid, avoiding the use of poor atom-economy reagents like thionyl chloride or carbodiimides. One promising approach involves a cooperative catalysis system using Fe₃O₄ nanoparticles and an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This method offers high atom economy and the magnetic Fe₃O₄ catalyst can be easily recovered and reused for multiple cycles, maintaining high efficiency. researchgate.net Such catalytic systems are being optimized for various aliphatic and aromatic acids and could be fine-tuned for the specific production of N-methyl decanamide.
Biocatalytic Pathways: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes can operate under mild conditions, reducing energy consumption and minimizing side-product formation. mdpi.com For N-methyl decanamide synthesis, research is exploring several classes of enzymes:
Lipases: Enzymes like Candida antarctica lipase (B570770) B (CalB) have been successfully used for the amidation of long-chain fatty acids. rsc.org These hydrolases can be used in reverse, operating in non-aqueous solvents to synthesize amides. manchester.ac.uk
Amide Bond Synthetases (ABS): ATP-dependent ligases are powerful tools for amide formation. rsc.orgmanchester.ac.uk Researchers are using techniques like ancestral enzyme reconstruction to generate robust and promiscuous ABS enzymes capable of coupling a wide range of amines and carboxylic acids, which could be applied to N-methyl decanamide. rsc.org
Whole-Cell Biocatalysts: Using microbial cells that house the necessary enzymatic pathways can be advantageous as it eliminates the need for costly enzyme isolation and cofactor regeneration. researchgate.net Genetically engineered microorganisms could be developed to convert renewable feedstocks directly into N-methyl decanamide.
The overarching goal is to develop one-pot, solvent-minimized processes that are both economically viable and sustainable. rsc.orgmanchester.ac.uk
| Method | Activating Reagents/Catalyst | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Conventional Chemical Synthesis | Stoichiometric reagents (e.g., SOCl₂, DCC, HATU) | Highly successful and versatile | Poor atom economy, hazardous waste generation | |
| Green Catalytic Synthesis | Cooperative catalysts (e.g., DABCO/Fe₃O₄) | High atom economy, catalyst recyclability, waste-free | Requires optimization for specific substrates | researchgate.net |
| Biocatalysis (e.g., Lipases, Synthetases) | Enzymes | High selectivity, mild reaction conditions, environmentally benign | Enzyme stability, substrate scope, potential need for organic solvents | rsc.orgrsc.org |
Design of Advanced Materials and Nanostructures Incorporating N-Methyl Decanamide Derivatives
The unique molecular structure of N-methyl decanamide, featuring a long, hydrophobic alkyl chain and a polar N-methyl amide headgroup, makes it an attractive building block for advanced materials. Its amphiphilic nature is key to its potential in creating self-assembling systems and functional nanostructures.
Future research in this area will likely focus on:
Surfactants and Emulsifiers: N-methyl decanamide and its derivatives can act as non-ionic surfactants. Research will aim to design novel surfactants with tailored properties for applications in cosmetics, personal care products, and agricultural formulations where they can enhance the dispersion and effectiveness of active ingredients. cymitquimica.com
Nanomaterials for Encapsulation and Delivery: The amphiphilic character of N-methyl decanamide derivatives allows for the formation of micelles, vesicles, and other nanostructures in aqueous solutions. These structures can encapsulate active compounds, such as drugs or fragrances, for controlled release applications. The ability of the closely related N,N-dimethyl decanamide to form stable particles of around 0.5 microns highlights this potential. biosynth.com
Functional Polymers and Gels: N-methyl decanamide moieties can be incorporated into polymer backbones or as side chains to create "smart" materials. These polymers could exhibit responsiveness to stimuli like temperature or pH, making them suitable for applications in sensors, actuators, and biomedical devices. The amide group's ability to form hydrogen bonds can also be exploited to create robust organogels or hydrogels.
Surface Modification: Derivatives of N-methyl decanamide can be used to modify the surfaces of materials, altering their properties such as hydrophobicity, lubricity, or biocompatibility. This could be valuable in the development of anti-fouling coatings, specialized lubricants, or medical implants.
Exploration of Novel Catalytic and Extraction Applications
The solvent properties of N-methyl decanamide and its analogues are a key area for future exploration, particularly in catalysis and separation sciences.
Sustainable Solvent Media: As a high-boiling point, polar aprotic solvent, N-methyl decanamide can serve as a medium for various chemical reactions. Its structure offers an alternative to regulated solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). whiterose.ac.ukacsgcipr.org Research will focus on evaluating its performance in promoting reaction rates and influencing selectivity in organic synthesis.
Extraction and Separation Processes: The ability of N-methyl decanamide to dissolve a range of organic compounds makes it a candidate for liquid-liquid extraction processes. biosynth.com It could be used to selectively remove valuable compounds from complex mixtures or to extract pollutants from water. Its surfactant properties also suggest potential use in micellar-enhanced extraction techniques.
Phase-Transfer Catalysis: The amphiphilic nature of N-methyl decanamide derivatives could be harnessed in phase-transfer catalysis, where they would facilitate the transport of reactants between immiscible aqueous and organic phases, thereby accelerating reaction rates.
Synergist in Formulations: In agrochemical preparations, N,N-dimethyl decanamide acts as a solvent and synergist, helping to disperse the active pesticide evenly in water. google.com Similar applications for N-methyl decanamide will be explored, aiming to reduce the required amount of active ingredients and improve the environmental profile of these formulations.
Integration of Machine Learning and Artificial Intelligence for N-Methyl Decanamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. nih.govnih.gov For N-methyl decanamide, these computational tools can be applied across its entire research and development lifecycle.
Predictive Modeling: ML algorithms, such as deep neural networks (DNNs) and graph neural networks (GNNs), can be trained on existing chemical data to predict the physicochemical properties, biological activities, and potential toxicity of novel N-methyl decanamide derivatives. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Synthesis Optimization: AI can be used to optimize reaction conditions for the synthesis of N-methyl decanamide. nih.gov By analyzing data from previous experiments, machine learning models can predict the optimal temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation, accelerating process development.
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the N-methyl decanamide scaffold. mdpi.com These models can be tailored to generate structures with specific desired properties, such as improved solvent characteristics or enhanced self-assembly capabilities. nih.gov
Data Analysis and Interpretation: AI can scrutinize large datasets from analytical instruments to identify patterns and correlations that may not be apparent to human researchers, leading to new insights into the behavior and potential applications of N-methyl decanamide and its derivatives. nih.gov
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Predict solubility, toxicity, and bioactivity of new derivatives. | nih.govmdpi.com |
| Synthesis Planning | Reaction prediction models, Reinforcement Learning | Optimize reaction yields and discover novel green synthesis routes. | nih.gov |
| New Molecule Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel N-methyl decanamide derivatives with tailored properties. | mdpi.com |
| Target Identification | Machine Learning Classifiers | Identify potential biological targets or material applications. | nih.gov |
Development of Next-Generation Sustainable Solvents Based on N-Methyl Decanamide Scaffold
There is a significant industrial and regulatory push to replace conventional polar aprotic solvents like DMF, DMAc, and NMP due to their reproductive toxicity. whiterose.ac.uk The N-methyl decanamide scaffold, derived from renewable fatty acids, presents a promising platform for designing next-generation sustainable solvents. google.com
Key research directions include:
Tuning Solvent Properties: By modifying the alkyl chain length (shorter or longer than C10) or altering the substitution on the nitrogen atom, researchers can create a library of N-alkyl fatty amides with a wide range of properties. This allows for the fine-tuning of polarity, viscosity, and boiling point to match the requirements of specific applications.
Bio-based Origins and Biodegradability: A major advantage is the potential to derive these solvents from natural feedstocks like coconut or palm kernel oil, which are rich in decanoic acid. Future work will focus on ensuring the entire production lifecycle is green and assessing the biodegradability of these novel solvents to prevent environmental accumulation.
Performance Evaluation: New solvents based on the N-methyl decanamide scaffold will be rigorously tested as replacements for traditional solvents in various industrial applications, including polymer chemistry, peptide synthesis, and organic reactions. acsgcipr.org Their effectiveness, recyclability, and lower toxicity profile will be key performance indicators. nih.gov
The development of such bio-based solvents represents a significant trend towards a circular economy, where materials are derived from renewable sources and designed for minimal environmental impact. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
